molecular formula C14H24O5 B12658792 2-Ethylhexyl 2-hydroxyethyl 2-butenedioate CAS No. 94158-40-4

2-Ethylhexyl 2-hydroxyethyl 2-butenedioate

Cat. No.: B12658792
CAS No.: 94158-40-4
M. Wt: 272.34 g/mol
InChI Key: BORBMWSINGMSEQ-BQYQJAHWSA-N
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Description

2-Ethylhexyl 2-hydroxyethyl 2-butenedioate is an organic compound with the molecular formula C14H24O5. It is a diester derived from 2-butenedioic acid and is known for its applications in various industrial and scientific fields. The compound is characterized by its ester functional groups and a hydroxyethyl side chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 2-hydroxyethyl 2-butenedioate typically involves the esterification of 2-butenedioic acid with 2-ethylhexanol and 2-hydroxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Toluene or xylene

    Reaction Time: 6-8 hours

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves:

    Raw Materials: 2-butenedioic acid, 2-ethylhexanol, and 2-hydroxyethanol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Purification: Distillation and recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-hydroxyethyl 2-butenedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: 2-Ethylhexyl 2-carboxyethyl 2-butenedioate

    Reduction: 2-Ethylhexyl 2-hydroxyethyl 2-butanediol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

2-Ethylhexyl 2-hydroxyethyl 2-butenedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its use in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its plasticizing properties.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2-hydroxyethyl 2-butenedioate involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its solubility and bioavailability. The ester groups can undergo hydrolysis in biological systems, releasing the active components that exert their effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl 2-hydroxyethyl 2-butanedioate
  • 2-Ethylhexyl 2-hydroxyethyl 2-propenedioate
  • 2-Ethylhexyl 2-hydroxyethyl 2-pentanedioate

Uniqueness

2-Ethylhexyl 2-hydroxyethyl 2-butenedioate is unique due to its specific combination of ester and hydroxyethyl functional groups, which impart distinct chemical and physical properties. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

94158-40-4

Molecular Formula

C14H24O5

Molecular Weight

272.34 g/mol

IUPAC Name

4-O-(2-ethylhexyl) 1-O-(2-hydroxyethyl) (E)-but-2-enedioate

InChI

InChI=1S/C14H24O5/c1-3-5-6-12(4-2)11-19-14(17)8-7-13(16)18-10-9-15/h7-8,12,15H,3-6,9-11H2,1-2H3/b8-7+

InChI Key

BORBMWSINGMSEQ-BQYQJAHWSA-N

Isomeric SMILES

CCCCC(CC)COC(=O)/C=C/C(=O)OCCO

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)OCCO

Origin of Product

United States

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